molecular formula C12H11N3O2 B11766106 Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate CAS No. 954226-91-6

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate

Cat. No.: B11766106
CAS No.: 954226-91-6
M. Wt: 229.23 g/mol
InChI Key: BGVITIUQTZDXBM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature for 8 hours . The reaction mixture is then worked up to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate involves the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in the biosynthesis of collagen. By inhibiting these enzymes, the compound effectively reduces the expression of collagen and hydroxyproline in cell culture, thereby exhibiting anti-fibrotic properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structure that combines both pyridine and pyrimidine rings, which contributes to its diverse pharmacological activities. Its ability to inhibit collagen synthesis makes it particularly valuable in anti-fibrotic research .

Properties

CAS No.

954226-91-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-pyridin-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-14-11(15-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3

InChI Key

BGVITIUQTZDXBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=N2

Origin of Product

United States

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